molecular formula C16H10ClNO3 B11833002 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 90034-70-1

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B11833002
CAS No.: 90034-70-1
M. Wt: 299.71 g/mol
InChI Key: KGJPKWWYOCWYRV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 3-chlorophenyl group and a carboxylic acid group at specific positions on the quinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core. This is achieved through a Friedländer synthesis, where 3-chloroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 8-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

  • Quinoline N-oxide derivatives from oxidation.
  • 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid from reduction.
  • Various substituted quinoline derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death. In cancer cells, it may interfere with cell cycle regulation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

    2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    2-Phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid: Lacks the chlorine atom on the phenyl group.

    4-Oxo-1,4-dihydroquinoline-8-carboxylic acid: Lacks the 3-chlorophenyl group.

Uniqueness: 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group at the 8-position. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

90034-70-1

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-10-4-1-3-9(7-10)13-8-14(19)11-5-2-6-12(16(20)21)15(11)18-13/h1-8H,(H,18,19)(H,20,21)

InChI Key

KGJPKWWYOCWYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O

Origin of Product

United States

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